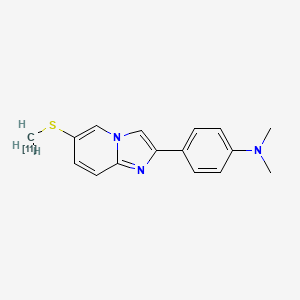![molecular formula C19H26ClN3O4 B1256705 4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol;hydrochloride](/img/structure/B1256705.png)
4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BN82002 (hydrochloride) is a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family. It inhibits CDC25A, CDC25B2, CDC25B3, CDC25C, and 25C-cat with IC50 values of 2.4, 3.9, 6.3, 5.4, and 4.6 μM, respectively . Additionally, BN82002 (hydrochloride) exhibits approximately 20-fold greater selectivity over CD45 tyrosine phosphatase . This compound has shown significant potential in scientific research, particularly in the fields of cancer research and cell cycle regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BN82002 (hydrochloride) involves multiple steps, starting from commercially available starting materials.
Industrial Production Methods
Industrial production of BN82002 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
BN82002 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents, leading to structurally diverse analogs .
Scientific Research Applications
BN82002 (hydrochloride) has a wide range of scientific research applications:
Cancer Research: It has been shown to inhibit the proliferation of various human tumor cell lines, making it a valuable tool in cancer research.
Cell Cycle Regulation: BN82002 (hydrochloride) delays cell cycle progression at multiple phases, including G1-S, S, and G2-M transitions.
Biological Studies: The compound is used to study the role of CDC25 phosphatases in cell cycle regulation and their potential as therapeutic targets.
Pharmacological Research: BN82002 (hydrochloride) is employed in pharmacological studies to evaluate its efficacy and selectivity as a CDC25 inhibitor.
Mechanism of Action
BN82002 (hydrochloride) exerts its effects by irreversibly inhibiting the CDC25 phosphatase family. This inhibition prevents the dephosphorylation and activation of cyclin-dependent kinase/cyclin complexes, leading to cell cycle arrest at various phases . The compound displays high selectivity for CDC25 phosphatases over other phosphatases, such as CD45 tyrosine phosphatase . This selectivity is crucial for its effectiveness in targeting specific pathways involved in cell cycle regulation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
NSC 663284: Another CDC25 inhibitor with similar selectivity and potency.
BN82685: A structurally related compound with comparable inhibitory activity against CDC25 phosphatases.
Uniqueness
BN82002 (hydrochloride) stands out due to its irreversible inhibition mechanism and high selectivity for CDC25 phosphatases. This unique combination of properties makes it a valuable tool for studying cell cycle regulation and developing potential therapeutic agents .
Properties
Molecular Formula |
C19H26ClN3O4 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C19H25N3O4.ClH/c1-20(2)17-11-15(19(23)18(12-17)26-4)13-21(3)10-9-14-5-7-16(8-6-14)22(24)25;/h5-8,11-12,23H,9-10,13H2,1-4H3;1H |
InChI Key |
FGPZRTQNJSSCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C(=C1)OC)O)CN(C)CCC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Synonyms |
BN 82002 BN82002 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


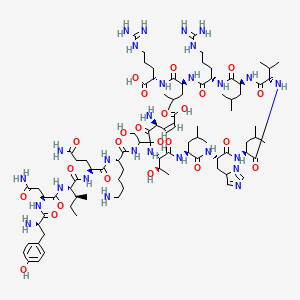
![1,2-Dihydroacenaphthylen-5-yl-[1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl]methanone](/img/structure/B1256624.png)
![(2E)-N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B1256626.png)
![N-butyl-4-[(Z)-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-ylidene)methyl]benzamide](/img/structure/B1256627.png)
![1-[(3,4,5-trimethoxyphenyl)-carbonyl]-1H-indazole-5-amine](/img/structure/B1256628.png)
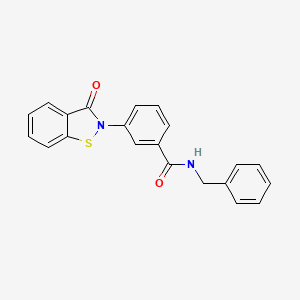
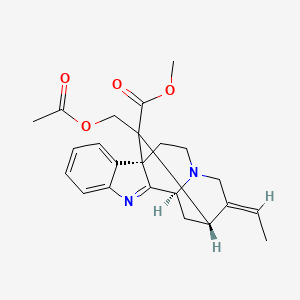
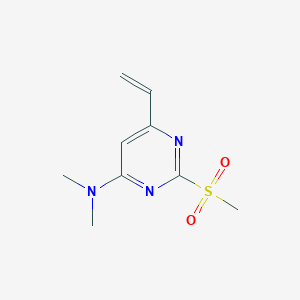
![(+)-N-[(1S,4R,5R,7S)-5-(3-hydroxyphenyl)-4-methyl-2-(3-phenylpropyl)-2-azabicyclo[3.3.1]non-7-yl]-2-methyl-2-phenylpropanamide](/img/structure/B1256635.png)

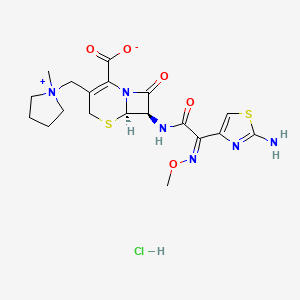
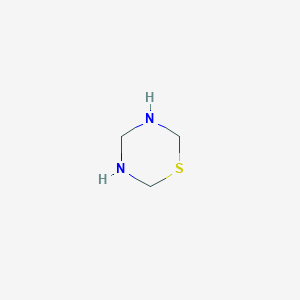
![(3R)-7-phenyl-2-(phenylmethyl)-3-[4-(trifluoromethyl)phenyl]-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1256644.png)
